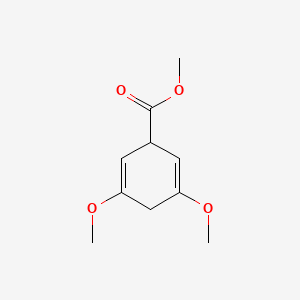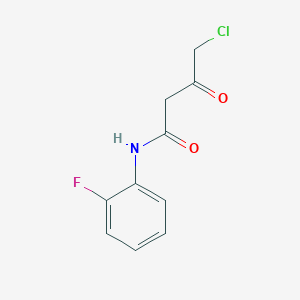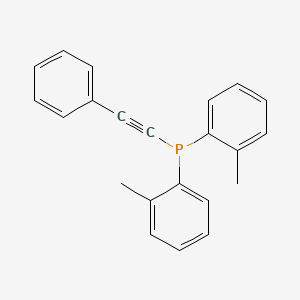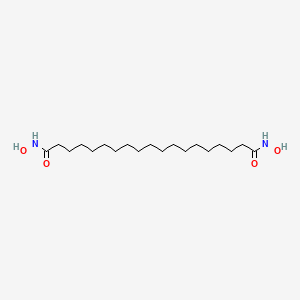
Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclopentene ring, an ethyl ester group, and a phenylethoxy substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopent-1-ene-1-carboxylic acid with ethyl alcohol in the presence of a catalyst. The phenylethoxy group is introduced through an etherification reaction, where phenylethanol reacts with the cyclopentene derivative under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, where nucleophiles like hydroxide ions or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxylated or aminated derivatives
科学研究应用
Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of specialty chemicals.
作用机制
The mechanism by which Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The phenylethoxy group may facilitate binding to hydrophobic pockets in enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
- Ethyl 2-(benzylamino)-1-cyclopentene-1-carboxylate
- Ethyl 2-aminocyclopent-1-enecarboxylate
Comparison: Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
61120-41-0 |
|---|---|
分子式 |
C16H20O3 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
ethyl 2-(2-phenylethoxy)cyclopentene-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-2-18-16(17)14-9-6-10-15(14)19-12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
InChI 键 |
IXFSZEOCKYBDIV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CCC1)OCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)

![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)

![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)


![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)

![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
